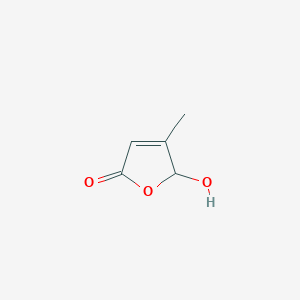

5-hydroxy-4-methylfuran-2(5H)-one

Vue d'ensemble

Description

5-Hydroxy-4-methyl-2(5H)-furanone is a non-halogenated furanone . It has been used in studies to verify the mutagenicity of halogen substituted furanones . This substance displays promising potentials in studying diverse neurological ailments and malignant tumors . It manifests notable antioxidant, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone can be achieved by cyclization of alkyl β-formylcrotonates by heating with dilute aqueous hydrochloric acid . Another method involves stirring 5-Hydroxy-4-methyl-2(5H)-furanone and hydrazine hydrate vigorously at room temperature for 1.5 hours in tetrahydrofuran .

Molecular Structure Analysis

The molecular formula of 5-Hydroxy-4-methyl-2(5H)-furanone is C5H6O3 . The InChI code is 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3 . The InChI key is XRNPHZPFAWLRNJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

5-Hydroxy-4-methyl-2(5H)-furanone is a solid or semi-solid or liquid or lump . It is stored in a sealed container in dry conditions at 2-8°C . The molecular weight of the compound is 114.1 .

Applications De Recherche Scientifique

Chemical Properties and Synthesis

5-Hydroxy-4-methylfuran-2(5H)-one is a chemical compound with the molecular formula C5H6O3 . It can be synthesized by the oxidation of furfural at room temperature in the presence of a TS-1 catalyst . This method is efficient and scalable, making it practical and industrially applicable .

Platform Chemical for Bio-based Four Carbon Chemicals

5-Hydroxy-4-methylfuran-2(5H)-one has been identified as a new platform chemical for bio-based four carbon chemicals . It can be used to synthesize industrial chemicals with a four-carbon backbone like maleic acid, 1,4-butanediol, gamma-butyrolactone, and pyrrolidones, which are currently obtained from petroleum .

Versatile Reactivity

Due to the electrophilicity of the carbon atom attached to the hydroxyl group, 5-Hydroxy-4-methylfuran-2(5H)-one is reactive under mild conditions . This makes it a versatile platform for various chemical reactions.

High Yield Production

The synthesis of 5-Hydroxy-4-methylfuran-2(5H)-one from furfural yields a 92% product, which is quite high . This high yield makes it a promising candidate for industrial applications.

Environmentally Friendly Synthesis

The synthesis of 5-Hydroxy-4-methylfuran-2(5H)-one from furfural uses water as a solvent and oxone as the sole oxidant . This makes the protocol environmentally friendly and sustainable.

Potential for Biomass Conversion

Given its ability to be synthesized from furfural, a compound that can be derived from biomass, 5-Hydroxy-4-methylfuran-2(5H)-one has potential applications in the conversion of biomass into useful chemicals .

Safety and Hazards

The safety information for 5-Hydroxy-4-methyl-2(5H)-furanone indicates that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H332-H335 , indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, harmful inhalation, and respiratory irritation .

Mécanisme D'action

Target of Action

It’s known that 5h5f is a versatile platform for several oxygen- and nitrogen-containing c4 chemicals .

Mode of Action

5H5F is reactive under mild conditions due to the electrophilicity of the carbon atom attached to the hydroxyl group . This reactivity enables its oxidation, reduction, and reductive aminolysis using supported metal catalysts .

Biochemical Pathways

It’s known that 5h5f can be synthesized by oxidation of furfural at room temperature in the presence of a ts-1 catalyst .

Pharmacokinetics

The synthesis of 5h5f from furfural suggests that it could be well-absorbed and distributed in the body due to its small size and polar nature .

Result of Action

It’s known that 5h5f can serve as a multipurpose platform for c4 chemical synthesis from biomass in industry .

Action Environment

It’s known that 5h5f is reactive under mild conditions , suggesting that it could be stable and effective in a variety of environmental conditions.

Propriétés

IUPAC Name |

2-hydroxy-3-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNPHZPFAWLRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961251 | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-4-methylfuran-2(5H)-one | |

CAS RN |

40834-42-2 | |

| Record name | 5-Hydroxy-4-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40834-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone, 5-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of 5-hydroxy-4-methylfuran-2(5H)-one in organic synthesis?

A1: 5-Hydroxy-4-methylfuran-2(5H)-one serves as a valuable building block in synthesizing complex molecules. For instance, it acts as a key starting material in the preparation of cis-retinoic acid. [] This synthesis involves coupling the furanone derivative with a C15-triarylphosphonium salt followed by isomerization to yield cis-retinoic acid. [] Additionally, 5-hydroxy-4-methylfuran-2(5H)-one plays a crucial role in the synthesis of isotopically labeled retinoids, including retinol and retinoic acid, which are essential for studying biological processes. []

Q2: Can 5-hydroxy-4-methylfuran-2(5H)-one be modified to achieve specific stereochemical outcomes in synthesis?

A2: Yes, 5-hydroxy-4-methylfuran-2(5H)-one exhibits potential for stereoselective transformations. Research shows that lipase R can catalyze the esterification of 5-hydroxy-4-methylfuran-2(5H)-one with high enantioselectivity, producing (−)-(5R)-5-acetoxy-4-methyl-2(5H)-furanone with 99% enantiomeric excess. [] This finding highlights the possibility of employing enzymatic methods to achieve desired stereochemical outcomes when utilizing 5-hydroxy-4-methylfuran-2(5H)-one in synthetic pathways.

Q3: Are there any studies on halogenated derivatives of 5-hydroxy-4-methylfuran-2(5H)-one?

A3: Yes, research has explored the synthesis of chlorinated derivatives of 5-hydroxy-4-methylfuran-2(5H)-one. [, ] While specific details regarding these derivatives are limited in the provided abstracts, their synthesis suggests potential applications in various fields. Further investigation into the properties and applications of these chlorinated derivatives could reveal valuable insights.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

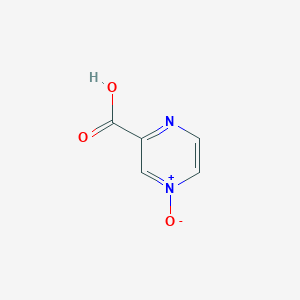

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)

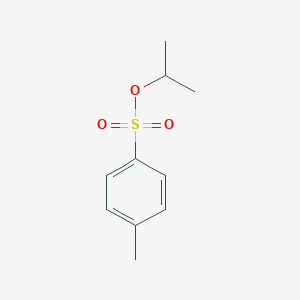

![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)

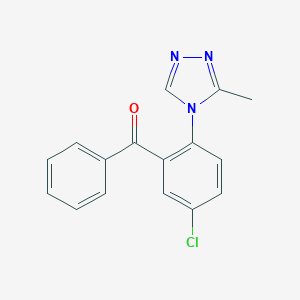

![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)

![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)